ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of multiple functional groups, including an ethyl ester, an acetyl group, a bromophenoxy moiety, and an acetamido group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiophene ring can be constructed using a [2 + 2+1] cyclization reaction involving α-thiocyanato ketones and oxindoles under microwave irradiation . The subsequent steps involve the introduction of the acetyl, bromophenoxy, and acetamido groups through various substitution and coupling reactions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenoxy group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The presence of the bromophenoxy and acetamido groups allows the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar compounds to ETHYL 5-ACETYL-2-[2-(2-BROMOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE include:
Ethyl 2-(2-acetyl-4-bromophenoxy)acetate: This compound shares the bromophenoxy and acetyl groups but lacks the thiophene core.
Ethyl 2-(2-acetyl-5-bromophenoxy)acetate: Similar in structure but with different positioning of the bromophenoxy group.
The uniqueness of this compound lies in its combination of functional groups and the thiophene core, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2-bromophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-8-6-5-7-12(13)19/h5-8H,4,9H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOHIRFJBVGVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.